2,6-Di-O-methyl-beta-cyclodextrin

Pharmaceutical formulation Solubility enhancement Poorly water-soluble drugs

Heptakis(2,6-di-O-methyl)-β-cyclodextrin (DIMEB, CAS 51166-71-3) is a rigorously defined, single-isomer β-cyclodextrin — not a randomly substituted mixture. The complete 2,6-O-methylation pattern preserves 3-OH hydrogen-bonding capacity while extending the hydrophobic cavity, delivering aqueous solubility >50 g/100 mL. This structural precision translates into 4.2-fold celecoxib solubility enhancement over HP-β-CD, enthalpy-driven tacrolimus complexation that reduces absorption variability, and deterministic enantiomer migration order in CE — a critical advantage for method validation where randomly methylated CDs produce qualitatively different results. The single-isomer batch-to-batch consistency eliminates the stoichiometric and chiral resolution variability inherent in RAMEB, making DIMEB the rational procurement choice for pharmaceutical preformulation, robust chiral method development, and membrane biology studies where reduced cytotoxicity protects data integrity. Select DIMEB when reproducible molecular recognition is non-negotiable.

Molecular Formula C56H98O35
Molecular Weight 1331.4 g/mol
CAS No. 51166-71-3
Cat. No. B030544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Di-O-methyl-beta-cyclodextrin
CAS51166-71-3
Synonyms2A,2B,2C,2D,2E,2F,2G,6A,6B,6C,6D,6E,6F,6G-Tetradeca-O-methyl-β-cyclodextrin;  2,6-Dimethyl-β-cyclodextrin;  Dimeb;  Hepta-(2,6-di-oxy-methyl)-β-cyclodextrin;  Heptakis(2,6-di-O-methyl)-β-cyclodextrin;  Tetradeca-O-methyl-β-cyclodextrin;  Tetradecakis-2,6-O
Molecular FormulaC56H98O35
Molecular Weight1331.4 g/mol
Structural Identifiers
SMILESCOCC1C2C(C(C(O1)OC3C(OC(C(C3O)OC)OC4C(OC(C(C4O)OC)OC5C(OC(C(C5O)OC)OC6C(OC(C(C6O)OC)OC7C(OC(C(C7O)OC)OC8C(OC(O2)C(C8O)OC)COC)COC)COC)COC)COC)COC)OC)O
InChIInChI=1S/C56H98O35/c1-64-15-22-36-29(57)43(71-8)50(78-22)86-37-23(16-65-2)80-52(45(73-10)30(37)58)88-39-25(18-67-4)82-54(47(75-12)32(39)60)90-41-27(20-69-6)84-56(49(77-14)34(41)62)91-42-28(21-70-7)83-55(48(76-13)35(42)63)89-40-26(19-68-5)81-53(46(74-11)33(40)61)87-38-24(17-66-3)79-51(85-36)44(72-9)31(38)59/h22-63H,15-21H2,1-14H3/t22-,23-,24-,25-,26-,27-,28-,29+,30+,31+,32+,33+,34+,35+,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-/m1/s1
InChIKeyQGKBSGBYSPTPKJ-UZMKXNTCSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Di-O-methyl-beta-cyclodextrin 51166-71-3: Comparative Performance Data for Procurement Decisions


2,6-Di-O-methyl-beta-cyclodextrin (CAS 51166-71-3, DIMEB) is a single-isomer, chemically modified β-cyclodextrin featuring complete methylation at the 2- and 6-hydroxyl positions of all seven glucopyranose units, yielding the well-defined heptakis(2,6-di-O-methyl)-β-cyclodextrin [1]. Unlike native β-cyclodextrin (aqueous solubility ~1.85 g/100 mL) or randomly substituted methylated mixtures, DIMEB exhibits markedly enhanced aqueous solubility (>50 g/100 mL) and a deeper, more hydrophobic cavity that modulates host-guest complexation thermodynamics [2]. These structural features produce quantifiable performance differences in solubilization capacity, chiral recognition selectivity, and membrane interaction profiles that directly inform procurement decisions for pharmaceutical formulation, analytical method development, and cellular research applications [3].

2,6-Di-O-methyl-beta-cyclodextrin CAS 51166-71-3: Why Alternative Cyclodextrins Are Not Interchangeable


Cyclodextrin derivatives cannot be treated as interchangeable solubilizers or chiral selectors due to fundamental differences in substitution pattern, isomeric purity, and resulting host-guest recognition behavior [1]. Randomly methylated β-cyclodextrins (e.g., RAMEB) consist of heterogeneous mixtures of isomers with varying degrees of substitution, leading to batch-to-batch variability in complexation stoichiometry and chiral separation reproducibility [2]. The single-isomer nature of heptakis(2,6-di-O-methyl)-β-cyclodextrin ensures consistent cavity geometry, substitution pattern, and molecular recognition properties [3]. Critically, the specific 2,6-methylation pattern leaves the 3-hydroxyl groups unmethylated, preserving hydrogen-bonding capacity on the secondary face while extending the hydrophobic cavity depth via 6-O-methylation—a structural combination not replicated by hydroxypropyl-β-cyclodextrin (HPBCD), sulfobutyl ether-β-cyclodextrin (SBE-β-CD), or trimethylated derivatives (TRIMEB) [4]. These structural distinctions translate directly to quantifiable differences in drug solubilization capacity, enantiomer migration order in capillary electrophoresis, and membrane lipid extraction potency—parameters that materially affect experimental outcomes and formulation performance [5].

2,6-Di-O-methyl-beta-cyclodextrin 51166-71-3: Quantitative Differentiation Evidence Against Closest Analogs


2,6-Di-O-methyl-beta-cyclodextrin Outperforms HPBCD and SBE-β-CD in Drug Solubilization Capacity

In a systematic review of cyclodextrin properties, the drug solubilizing capacity of DIMEB was demonstrated to exceed that of hydroxypropyl-β-cyclodextrin (HPBCD) across multiple drug classes including steroids, vitamin D3, lidocaine, and hydrocortisone [1]. Separately, a comparative evaluation of 22 poorly water-soluble drugs showed that sulfobutyl ether-β-cyclodextrin (SBE7-β-CD) was not as effective a solubilizer as DIMEB [2].

Pharmaceutical formulation Solubility enhancement Poorly water-soluble drugs

2,6-Di-O-methyl-beta-cyclodextrin Delivers 4.2-Fold Greater Celecoxib Solubility Enhancement Versus HP-β-CD

In a direct comparative study of celecoxib (CCB) solubility, 2,6-di-O-methyl-β-cyclodextrin (DM-β-Cyd) produced a significantly greater increase in aqueous solubility compared to hydroxypropyl-β-cyclodextrin (HP-β-Cyd) at 25°C [1].

Celecoxib formulation Solubility enhancement Transdermal delivery

2,6-Di-O-methyl-beta-cyclodextrin as Most Versatile Dimethylated Chiral Selector in Capillary Electrophoresis

A comprehensive comparative study screening the full library of methylated β-cyclodextrins as chiral selectors in capillary electrophoresis identified heptakis(2,6-di-O-methyl)-β-cyclodextrin (2,6-DIMEB) as the most versatile chiral selector among all dimethylated β-cyclodextrin isomers [1].

Chiral separation Capillary electrophoresis Enantiomer analysis

2,6-Di-O-methyl-beta-cyclodextrin Enables Opposite Enantiomer Migration Order Versus Randomly Methylated CDs

In capillary electrophoresis enantioseparation of the hepatitis C drug daclatasvir, the single-isomer heptakis(2,6-di-O-methyl)-β-CD (2,6-DM-β-CD) produced the enantiomer migration order R,R,R,R-enantiomer > daclatasvir, whereas randomly substituted methylated β-CDs and methylated CD mixtures with low 2,6-DM-β-CD content displayed the opposite migration order (daclatasvir > R,R,R,R-enantiomer) [1].

Enantiomer migration order Daclatasvir analysis Quality control

2,6-Di-O-methyl-beta-cyclodextrin Exhibits Significantly Lower Cytotoxicity Than M-β-CD in HEK293A Cells

In a comparative in vitro nephrotoxicity evaluation using human embryonic kidney 293A cells (HEK293A), the cytotoxic effects of 2,6-di-O-methyl-β-cyclodextrin (DM-β-CD) were significantly lower than those of methyl-β-cyclodextrin (M-β-CD), as measured by cell viability reduction and LDH release [1].

Cytotoxicity assessment Renal cell model Excipient safety screening

2,6-Di-O-methyl-beta-cyclodextrin Demonstrates Superior Oral Bioavailability Enhancement of Tacrolimus Versus HP-β-CD and SBE-β-CD

In a comprehensive comparative study of cyclodextrins for tacrolimus oral delivery, DM-β-CyD demonstrated the greatest solubilizing activity among all tested β-CyD derivatives including HP-β-CyD and SBE-β-CyDs, produced an A(p)-type phase solubility curve indicating higher-order complex formation, and achieved enhanced oral bioavailability with reduced absorption variability in rats compared to PROGRAF® capsule [1].

Oral bioavailability Tacrolimus formulation Immunosuppressant delivery

2,6-Di-O-methyl-beta-cyclodextrin 51166-71-3: Evidence-Backed Application Scenarios for Scientific and Industrial Use


Pharmaceutical Formulation: Enhancing Oral Bioavailability of Poorly Water-Soluble Drugs

DIMEB's superior solubilizing activity compared to HPBCD and SBE-β-CD [1][2], along with its demonstrated 4.2-fold advantage over HP-β-CD for celecoxib solubility [3] and its ability to enhance tacrolimus oral bioavailability with reduced absorption variability [4], make it a rational choice for preclinical formulation development of poorly water-soluble compounds. The enthalpy-dominant complexation observed with tacrolimus suggests favorable thermodynamic driving forces for inclusion complex formation.

Analytical Chemistry: Development of Robust Chiral Separation Methods

The identification of 2,6-DIMEB as the most versatile chiral selector among dimethylated β-cyclodextrins [5] positions it as a preferred starting point for capillary electrophoresis method development. Critically, the reversed enantiomer migration order observed between 2,6-DM-β-CD and randomly methylated CDs for daclatasvir [6] underscores that substitution of this single-isomer selector with heterogeneous mixtures can produce qualitatively different analytical results—a consideration essential for method validation and regulatory submission.

Cell Biology Research: Cholesterol-Dependent Membrane Studies with Reduced Cytotoxicity

The significantly lower cytotoxicity of DM-β-CD compared to M-β-CD in HEK293A kidney cell models [7] supports its selection for cholesterol depletion or lipid raft studies where minimizing confounding cytotoxic effects is critical. Researchers studying membrane protein function, lipid raft integrity, or intracellular cholesterol trafficking may benefit from DM-β-CD's reduced impact on cell viability while retaining effective cholesterol extraction capacity.

Transdermal and Topical Drug Delivery Development

The direct comparison of DM-β-Cyd and HP-β-Cyd for celecoxib percutaneous absorption through human stratum corneum and epidermis demonstrated that DM-β-Cyd not only enhances drug flux but also provides a protective effect against invasive action of the drug on stratum corneum [3]. This combination of enhanced solubility (0.5 mg/mL vs 0.12 mg/mL for HP-β-Cyd) and tissue compatibility supports DIMEB as a candidate excipient for transdermal formulation feasibility studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,6-Di-O-methyl-beta-cyclodextrin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.